N-[3-(4-Bromo-2-fluoroanilino)quinoxalin-2-yl]-4-fluorobenzene-1-sulfonamide
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Overview
Description
N-[3-(4-Bromo-2-fluoroanilino)quinoxalin-2-yl]-4-fluorobenzene-1-sulfonamide is a complex organic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-Bromo-2-fluoroanilino)quinoxalin-2-yl]-4-fluorobenzene-1-sulfonamide typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds to form the quinoxaline core The sulfonamide group is introduced via sulfonation reactions using sulfonyl chlorides under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the use of automated flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step .
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-Bromo-2-fluoroanilino)quinoxalin-2-yl]-4-fluorobenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form quinoxaline N-oxides.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoxaline core.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide for bromination, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions include various quinoxaline derivatives with modified functional groups, which can be further explored for their pharmacological properties .
Scientific Research Applications
N-[3-(4-Bromo-2-fluoroanilino)quinoxalin-2-yl]-4-fluorobenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in developing new therapeutic drugs targeting various diseases.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-[3-(4-Bromo-2-fluoroanilino)quinoxalin-2-yl]-4-fluorobenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor functions, leading to therapeutic effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve the disruption of cellular processes in microorganisms and cancer cells .
Comparison with Similar Compounds
Similar Compounds
Olaquindox: Another quinoxaline derivative used as an antibiotic.
Echinomycin: A quinoxaline antibiotic with anticancer properties.
Atinoleutin: Known for its antimicrobial activity.
Uniqueness
N-[3-(4-Bromo-2-fluoroanilino)quinoxalin-2-yl]-4-fluorobenzene-1-sulfonamide is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of both bromo and fluoro substituents enhances its biological activity and specificity compared to other quinoxaline derivatives .
Properties
CAS No. |
4881-85-0 |
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Molecular Formula |
C20H13BrF2N4O2S |
Molecular Weight |
491.3 g/mol |
IUPAC Name |
N-[3-(4-bromo-2-fluoroanilino)quinoxalin-2-yl]-4-fluorobenzenesulfonamide |
InChI |
InChI=1S/C20H13BrF2N4O2S/c21-12-5-10-16(15(23)11-12)24-19-20(26-18-4-2-1-3-17(18)25-19)27-30(28,29)14-8-6-13(22)7-9-14/h1-11H,(H,24,25)(H,26,27) |
InChI Key |
QCOAZRPPSWLHGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)NS(=O)(=O)C3=CC=C(C=C3)F)NC4=C(C=C(C=C4)Br)F |
Origin of Product |
United States |
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